N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(2-METHYL-5-NITROPHENYL)THIOUREA
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Overview
Description
N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(2-METHYL-5-NITROPHENYL)THIOUREA is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and a carbamothioyl moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(2-METHYL-5-NITROPHENYL)THIOUREA typically involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with 2-methyl-5-nitrophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the carbamothioyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(2-METHYL-5-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The carbamothioyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted carbamothioyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(2-METHYL-5-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets. The nitrophenyl group can interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The carbamothioyl moiety may also contribute to the compound’s ability to disrupt bacterial cell membranes, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-2-nitrophenyl)ethanone: Shares the nitrophenyl group but lacks the pyrazole and carbamothioyl moieties.
1-(4-Hydroxy-3-methyl-5-nitrophenyl)-ethanone: Contains a similar nitrophenyl group with additional hydroxyl functionality.
Uniqueness
N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(2-METHYL-5-NITROPHENYL)THIOUREA is unique due to its combination of a pyrazole ring, nitrophenyl group, and carbamothioyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C14H15N5O3S |
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Molecular Weight |
333.37 g/mol |
IUPAC Name |
1-ethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C14H15N5O3S/c1-3-18-8-10(7-15-18)13(20)17-14(23)16-12-6-11(19(21)22)5-4-9(12)2/h4-8H,3H2,1-2H3,(H2,16,17,20,23) |
InChI Key |
FFEIOLSRKUJNEE-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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